REACTION_CXSMILES
|
ClC(Cl)=[C:3]([C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=1)[C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][CH:5]=1.[N+]([O-])(O)=[O:20]>O>[Cl:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[O:20])=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
ClC(=C(C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
While vigorously stirring the resulting mixture at room temperature of about 20° C. in a nitrogen atmosphere, they
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 200 ml flask equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
were reacted for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with dichloromethane
|
Type
|
WASH
|
Details
|
After sufficient washing of the dichloromethane layer with water
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=O)C2=CC=C(C=C2)Cl)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |